6-Bromopyridine-2-boronic acid chemical properties and structure
6-Bromopyridine-2-boronic acid chemical properties and structure
An In-depth Technical Guide to 6-Bromopyridine-2-boronic acid: Chemical Properties, Structure, and Applications
This guide provides a comprehensive overview of the chemical properties, structure, and common applications of 6-Bromopyridine-2-boronic acid, a key building block in modern synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Properties and Structure
6-Bromopyridine-2-boronic acid is a heterocyclic organic compound essential for the synthesis of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. Its structure consists of a pyridine ring substituted with a bromine atom at the 6-position and a boronic acid group at the 2-position.
Structure:
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IUPAC Name: (6-Bromopyridin-2-yl)boronic acid[1]
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Alternate Names: 6-Bromopyridine-2-boronic acid[2]
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SMILES: OB(O)C1=NC(Br)=CC=C1[1]
| Property | Value | Source |
| Molecular Weight | 201.81 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | No data available | [5] |
| Melting Point (Isomer) | 161-166 °C (for 6-Bromo-3-pyridinylboronic acid) | |
| Boiling Point | No data available | |
| Solubility | Soluble in polar organic solvents like methanol, DMSO | [6] |
Spectroscopic Data
While a dedicated public spectrum for 6-Bromopyridine-2-boronic acid is not available, general principles of NMR spectroscopy for organoboron compounds apply. The carbon atom attached to the boron typically exhibits a broad signal in ¹³C NMR spectra due to the quadrupolar relaxation of the boron nucleus (¹¹B, I=3/2; ¹⁰B, I=3)[7]. Similarly, protons on adjacent carbons may show broadening. ¹¹B NMR is a useful technique for characterizing such compounds[6][7].
Experimental Protocols
6-Bromopyridine-2-boronic acid is primarily used as a reagent in cross-coupling reactions. Below are detailed experimental protocols for its synthesis and a typical application in a Suzuki-Miyaura coupling reaction.
Synthesis of 6-Bromopyridine-2-boronic acid
The synthesis of pyridinylboronic acids is commonly achieved through a halogen-metal exchange followed by borylation. This protocol is adapted from general procedures for the synthesis of related pyridylboronic acids[8][9]. The selective formation of the 2-boronic acid from 2,6-dibromopyridine is achieved by leveraging the higher reactivity of the bromine at the 2-position towards lithiation at low temperatures.
Reaction Scheme:
2,6-Dibromopyridine → (6-Bromopyridin-2-yl)boronic acid
Materials and Reagents:
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2,6-Dibromopyridine
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Toluene
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
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Triisopropyl borate
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Hydrochloric acid (HCl), aqueous (e.g., 2 M)
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Sodium hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Ethyl acetate or Dichloromethane for extraction
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Inert gas (Nitrogen or Argon)
Procedure:
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Setup: A three-necked, oven-dried round-bottom flask is equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
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Reagent Charging: The flask is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous toluene and anhydrous THF (e.g., in a 4:1 ratio). The solution is cooled to a low temperature, typically between -78 °C and -40 °C, using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.0 to 1.1 eq) is added dropwise via syringe over 30-60 minutes, ensuring the internal temperature remains below the target threshold (e.g., <-70 °C). The reaction mixture is stirred at this temperature for an additional 30-60 minutes.
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Borylation: Triisopropyl borate (1.1 to 1.5 eq) is added dropwise, again maintaining the low temperature. The mixture is stirred for another 1-2 hours at this temperature, then allowed to warm slowly to room temperature overnight.
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Quenching and Workup: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The mixture is stirred for 1 hour.
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pH Adjustment: The pH of the aqueous layer is carefully adjusted to approximately 7-8 using a saturated base solution (e.g., NaHCO₃).
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Extraction: The aqueous layer is extracted three times with an organic solvent like ethyl acetate.
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Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization or silica gel column chromatography to afford pure 6-Bromopyridine-2-boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation[10][11]. The coupling of 2-pyridyl nucleophiles can be challenging due to slow transmetalation and potential protodeboronation[12]. The following is a general protocol that may require optimization depending on the specific coupling partner.
Reaction Scheme:
6-Bromopyridine-2-boronic acid + Aryl/Heteroaryl-Halide → 6-Bromo-2-(Aryl/Heteroaryl)pyridine
Materials and Reagents:
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6-Bromopyridine-2-boronic acid (1.2-1.5 eq)
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Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
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Solvent (e.g., 1,4-Dioxane, Toluene, DMF, with water)
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Inert gas (Nitrogen or Argon)
Procedure:
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Setup: A Schlenk tube or round-bottom flask is charged with the aryl halide (1.0 eq), 6-Bromopyridine-2-boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).
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Inert Atmosphere: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon). This cycle is repeated three times.
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Solvent and Catalyst Addition: The solvent system (e.g., dioxane/water 4:1) is added via syringe, followed by the palladium catalyst.
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Degassing: The mixture is degassed by bubbling the inert gas through the solution for 10-15 minutes.
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Heating: The reaction mixture is heated with vigorous stirring to a temperature between 80-110 °C. The reaction progress is monitored by TLC or LC-MS.
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Cooling and Workup: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
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Extraction: The layers are separated, and the aqueous phase is extracted twice more with the organic solvent.
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Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
Proper safety precautions should be taken when handling 6-Bromopyridine-2-boronic acid and its reagents.
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[2][5]. Avoid breathing dust and avoid contact with skin and eyes[2][4]. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[2][5]. For long-term stability, storage in a freezer under an inert atmosphere is recommended[13].
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Stability: The compound is generally stable under normal conditions[5]. However, boronic acids can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or upon prolonged exposure to air and moisture. The pinacol ester derivative is often used to improve stability[14].
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. synchem.de [synchem.de]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Pyridineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. orgsyn.org [orgsyn.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 440680-34-2|(6-Bromopyridin-2-yl)boronic acid|BLD Pharm [bldpharm.com]
- 14. 6-Bromopyridine-2-boronic acid, pinacol ester AldrichCPR 651358-83-7 [sigmaaldrich.com]
